Benzene, (1-butylhexyl)-

Übersicht

Beschreibung

Benzene, (1-butylhexyl)- is a useful research compound. Its molecular formula is C16H26 and its molecular weight is 218.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzene, (1-butylhexyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, (1-butylhexyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Benzene, (1-butylhexyl)-, also known as 1-butyl-hexylbenzene, is an aromatic hydrocarbon that has garnered attention due to its potential biological activities and implications for human health. This article delves into the compound's biological activity, including its metabolism, toxicity, and case studies highlighting its effects.

- Molecular Formula : CH

- Molecular Weight : 218 g/mol

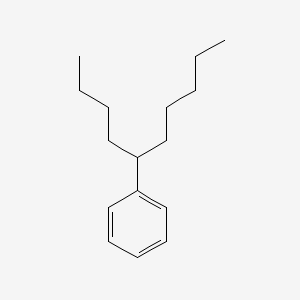

- Structure : The compound consists of a benzene ring substituted with a butyl and a hexyl group.

Metabolism and Toxicokinetics

Benzene, (1-butylhexyl)- is primarily metabolized in the liver through cytochrome P450 enzymes. The metabolic pathway involves several steps:

- Oxidation : The compound is oxidized to benzene oxide.

- Formation of Metabolites : Benzene oxide can rearrange to form phenol, catechol, and hydroquinone, which are further metabolized into potentially toxic compounds such as benzoquinone and muconaldehyde .

- Excretion : Unmetabolized benzene is mainly excreted through exhalation, while metabolites are primarily eliminated via urine .

General Toxicity

Benzene, (1-butylhexyl)- exhibits moderate acute toxicity. The LD50 values for oral exposure in rats range from 3000 to 8100 mg/kg body weight . Chronic exposure has been linked to several adverse health effects:

- Hematotoxicity : Benzene exposure can lead to bone marrow suppression and is associated with conditions such as acute myeloid leukemia and myelodysplastic syndrome .

- Carcinogenicity : Studies indicate that prolonged exposure can result in various neoplasms in laboratory animals, including lymphomas and leukemias .

Case Studies

Several case studies have documented the biological effects of benzene exposure:

- Occupational Exposure : A study highlighted that workers exposed to benzene showed increased rates of hematological disorders, emphasizing the need for stringent occupational safety measures .

- Environmental Impact : Research on contaminated sites revealed that benzene exposure could lead to developmental issues in offspring due to its ability to cross the placenta .

Table of Biological Effects

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1.1 Solvent in Chemical Processes

Benzene, (1-butylhexyl)- is primarily used as a solvent in various chemical reactions due to its nonpolar nature. It effectively dissolves many organic compounds, making it suitable for use in paint thinners, varnishes, and coatings.

1.2 Polymer Production

This compound is utilized in the production of certain polymers and plastics. Its structure allows it to serve as a monomer or additive in polymer synthesis, enhancing properties such as flexibility and durability.

Environmental Studies

2.1 Volatile Organic Compounds (VOCs) Research

Benzene, (1-butylhexyl)- has been studied as a volatile organic compound (VOC) released from photo-degraded plastic debris. Research indicates that it can contribute to environmental pollution when plastics degrade under sunlight, releasing harmful VOCs into the atmosphere .

| Study | Findings |

|---|---|

| Release of VOCs from plastics | Identified benzene derivatives including benzene, (1-butylhexyl)- as significant pollutants . |

2.2 Impact on Air Quality

The presence of benzene derivatives in the atmosphere can affect air quality and human health. Studies have focused on measuring these compounds in urban environments to assess their impact on public health and environmental policies.

Biomedical Applications

3.1 Antimicrobial Properties

Recent studies have explored the potential antimicrobial properties of benzene derivatives like (1-butylhexyl)-benzene. Research indicates that compounds with similar structures exhibit antibacterial activity against various pathogens .

| Study | Microorganisms Tested | Results |

|---|---|---|

| Antibacterial activity of fabric treated with nanoparticles | Staphylococcus aureus, Escherichia coli | Significant inhibition zones observed . |

Case Study 1: Environmental Impact Assessment

A study conducted in an urban area assessed the levels of various VOCs, including benzene, (1-butylhexyl)-, during different seasons. The findings revealed seasonal variations in concentrations linked to temperature changes and industrial activity.

Case Study 2: Antimicrobial Fabric Development

Research focused on developing antimicrobial fabrics treated with nanoparticles that included benzene derivatives showed promising results in inhibiting bacterial growth, suggesting potential for medical textile applications.

Eigenschaften

IUPAC Name |

decan-5-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26/c1-3-5-8-12-15(11-6-4-2)16-13-9-7-10-14-16/h7,9-10,13-15H,3-6,8,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOBABYRHNVZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90874873 | |

| Record name | BENZENE, (1-BUTYLHEXYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90874873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4537-11-5 | |

| Record name | Benzene, (1-butylhexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-BUTYLHEXYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90874873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.